molecular formula C13H8ClFN2 B8611840 6-Chloro-3-(4-fluorophenyl)-1H-indazole

6-Chloro-3-(4-fluorophenyl)-1H-indazole

Cat. No. B8611840
M. Wt: 246.67 g/mol
InChI Key: PMJAMNSDDGEJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(4-fluorophenyl)-1H-indazole is a useful research compound. Its molecular formula is C13H8ClFN2 and its molecular weight is 246.67 g/mol. The purity is usually 95%.
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properties

Product Name

6-Chloro-3-(4-fluorophenyl)-1H-indazole

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)-1H-indazole

InChI

InChI=1S/C13H8ClFN2/c14-9-3-6-11-12(7-9)16-17-13(11)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)

InChI Key

PMJAMNSDDGEJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=CC(=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 5-chloro-2-(4-fluorobenzoyl)aniline (5 g) in 6M aqueous HCl (25 ml) was added a solution of NaNO2 (2.5 g) in water (5 ml) at 0°-5° C. under stirring during 15 min. After stirring for further 0.5 h at 0° C. a solution of SnCl2 (20 g) in conc. aqueous HCl (25 ml) was added. The reaction mixture was allowed to heat to room temperature and after 0.5 h the precipitate was filtered off and suspended in 2 N aqueous NaOH. The suspension was filtered and dichloromethane was added to the precipitate. The thus obtained solution was washed with brine and dried (MgSO4). Evaporation of the solvents afforded the title compound (2.5 g) as an oil which was used without further purification. In a corresponding manner the following indazole derivative was prepared: 3-(4-Fluorophenyl)-5-trifluoromethyl-1H-indazole 25b, (oil)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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